4-Cycloheptylpiperazin-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-cycloheptylpiperazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c12-14-9-7-13(8-10-14)11-5-3-1-2-4-6-11/h11H,1-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPMHYOFOYPOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational Context Within Substituted Piperazine and Amine Chemistry
The chemical identity of 4-Cycloheptylpiperazin-1-amine is rooted in the well-established and broadly applied chemistry of substituted piperazines and amines. The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions, a feature that imparts a unique set of physicochemical properties.
The structure of this compound combines three key functional components: a piperazine core, a cycloheptyl group, and a primary amine. The piperazine ring itself is a common feature in numerous approved drugs, valued for its ability to improve the pharmacokinetic profile of a molecule, such as solubility and oral bioavailability. The two nitrogen atoms offer distinct points for substitution, allowing for precise control over the molecule's final structure and properties.
The N-1 position of the piperazine ring is functionalized with a primary amine (-NH2), creating an N-amino piperazine. This moiety is a versatile synthetic handle. General synthetic strategies for creating N-amino piperazines often involve multi-step sequences, which can be tailored to produce a wide array of derivatives. nih.govrsc.orgmdpi.com The presence of this reactive amine group allows for further elaboration, enabling chemists to connect the piperazine scaffold to other molecular fragments through amide bond formation, reductive amination, or other nitrogen-based coupling reactions.
The N-4 position is occupied by a cycloheptyl group. This large, non-planar, lipophilic group significantly influences the molecule's steric and conformational properties. The incorporation of such a bulky aliphatic ring can enhance binding to specific biological targets by occupying hydrophobic pockets within a protein's active site.
Strategic Significance As a Privileged Scaffold and Versatile Building Block in Chemical Synthesis and Lead Discovery
The concept of "privileged scaffolds" is central to modern drug discovery. researchgate.netnih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, serving as a versatile template for the development of new therapeutic agents. rsc.orgmdpi.com The substituted piperazine (B1678402) ring is widely recognized as one such scaffold, appearing in drugs targeting a vast range of conditions, from cancer to central nervous system disorders. acs.orgevitachem.comnih.govtandfonline.com
4-Cycloheptylpiperazin-1-amine embodies the strategic advantages of a privileged scaffold derivative. Its structure is not random; it is designed to be a versatile building block for combinatorial chemistry and lead optimization. Chemists can utilize this compound as a starting material, leveraging the reactive N-1 amine to generate libraries of more complex molecules. The cycloheptyl group at the N-4 position provides a distinct lipophilic anchor, which can be crucial for achieving high-affinity binding to a biological target.
A compelling example of the strategic significance of the cycloheptyl-piperazine moiety is found in the preclinical development of E7107, a derivative of the natural product pladienolide. dcchemicals.com E7107 is a potent splicing modulator that targets the SF3b subunit of the spliceosome and has demonstrated significant antitumor activity. dcchemicals.comnih.gov The structure of E7107 incorporates a cycloheptyl-piperazine group, which plays a critical role in its binding to the SF3b complex. nih.govresearchgate.net Cryo-electron microscopy studies have revealed that the cycloheptyl-piperazine portion of the molecule is sandwiched between key amino acid residues of the protein complex, contributing to its high-affinity interaction and potent biological activity. nih.gov This example underscores how a seemingly simple building block like a cycloheptyl-piperazine derivative can be a critical component of a highly complex and biologically active preclinical candidate.
Research Trajectory and Evolution in Academic Chemical Sciences
Established Synthetic Routes for the Core this compound Scaffold
The construction of the this compound core involves a multi-step process that typically requires the formation of the piperazine (B1678402) ring, introduction of the cycloheptyl group, and the final installation of the 1-amino functionality. The sequence of these steps can vary, leading to different synthetic pathways.
Reductive Amination Protocols for Piperazine Formation and Functionalization
Reductive amination is a cornerstone of amine synthesis, widely applied to the functionalization of the piperazine ring. mdpi.com This method can be employed in two main ways for the synthesis of the target scaffold: either by forming the piperazine ring itself or by introducing the cycloheptyl substituent onto a pre-existing piperazine.
In one approach, the cycloheptyl group is introduced by the reductive amination of piperazine with cycloheptanone (B156872). The reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ by a suitable reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. researchgate.netnih.govgoogle.com The use of NaBH(OAc)₃ is often preferred due to its mildness and selectivity, especially for acid-sensitive substrates. nih.gov A significant challenge in this direct approach is controlling the degree of alkylation, as the product, 1-cycloheptylpiperazine, can react further with another molecule of cycloheptanone to yield the undesired 1,4-dicycloheptylpiperazine.
Alternatively, reductive amination can be used to construct the piperazine ring itself. For instance, a primary amine bearing a cycloheptyl group could undergo a double reductive amination with a dialdehyde (B1249045) like glyoxal, followed by cyclization. More advanced methods involve the catalytic reductive cyclization of dioximes built from a primary amine. mdpi.comnih.gov
Nucleophilic Alkylation Strategies on Piperazine Nitrogen Atoms
Direct nucleophilic alkylation of the piperazine nitrogen with a cycloheptyl halide or sulfonate is a fundamental method for introducing the cycloheptyl moiety. mdpi.comambeed.com The reaction between piperazine and cycloheptyl bromide, for example, would yield 1-cycloheptylpiperazine. However, a primary challenge is preventing dialkylation, which leads to the formation of 1,4-dicycloheptylpiperazine.
To achieve selective mono-alkylation, several strategies are employed:
Use of Excess Piperazine: Employing a large excess of piperazine shifts the statistical distribution of products in favor of the mono-substituted derivative.
Use of Protecting Groups: A more controlled and widely used approach involves the use of a mono-protected piperazine derivative, such as 1-Boc-piperazine. researchgate.net The tert-butoxycarbonyl (Boc) group deactivates one nitrogen atom, directing the alkylation to the unprotected nitrogen. The cycloheptyl group is introduced by reacting 1-Boc-piperazine with a cycloheptyl halide (e.g., cycloheptyl bromide) in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile. researchgate.net Following the successful alkylation, the Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl) to yield 1-cycloheptylpiperazine.
Multi-Component Reactions for Constructing the Piperazine Ring System
Multi-component reactions (MCRs), particularly isocyanide-based MCRs like the Ugi reaction, offer a highly efficient and convergent route to complex heterocyclic scaffolds, including piperazines. thieme-connect.comacs.org The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, which combine in a single step to form a bis-amide. rsc.org
To construct the piperazine core, a modified Ugi reaction, known as the split-Ugi reaction, can be utilized with a diamine like piperazine. nih.gov For instance, a split-Ugi reaction involving piperazine, an aldehyde (like formaldehyde), a carboxylic acid, and an isocyanide can generate 1,4-disubstituted piperazine derivatives in high yields. acs.orgnih.gov This strategy allows for the rapid generation of chemical diversity around the piperazine core. acs.org A synthetic route could be envisioned where one of the components introduces the cycloheptyl group, or the cycloheptyl group is part of a post-MCR modification. For example, a Ugi reaction could be performed with N-Boc-ethylenediamine, chloroacetaldehyde, a carboxylic acid, and an isocyanide to form a piperazine-2-carboxamide (B1304950) precursor, which could then be further elaborated. thieme-connect.com
Introduction of the Amino Group at the C1 Position
The final key step in the synthesis of this compound is the introduction of the primary amino group at the N1 position. The most common and established method for this transformation is the N-nitrosation of the secondary amine followed by reduction. researchgate.net
The synthesis proceeds in two steps:
N-Nitrosation: 1-Cycloheptylpiperazine is treated with a nitrosating agent, typically sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0 to -10 °C), to form 1-cycloheptyl-4-nitrosopiperazine. researchgate.net
Reduction: The resulting N-nitroso compound is then reduced to the corresponding hydrazine (B178648) (1-aminopiperazine derivative). A variety of reducing agents can be used for this step, including lithium aluminum hydride (LiAlH₄) in a solvent like THF, or catalytic hydrogenation using catalysts such as Palladium on Carbon (Pd/C). researchgate.netgoogle.com The choice of reducing agent can be critical to avoid side reactions. For example, LiAlH₄ is a powerful reducing agent effective for this transformation. researchgate.net
An alternative, though less common, method for amination involves reacting the piperidine (B6355638) with hydroxylamine-O-sulfonic acid in an aqueous alkaline solution. google.com
Stereoselective Synthesis Approaches for Chiral Analogues
The development of stereoselective methods to produce enantiomerically pure piperazine derivatives is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. rsc.org Asymmetric synthesis of chiral analogues of this compound, where chirality is introduced on the piperazine or cycloheptyl ring, can be achieved through several established strategies.
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids. nih.govnih.gov For example, a chiral amino acid could be used as a precursor to construct a chiral piperazinone, which can then be reduced to the corresponding chiral piperazine. nih.gov
Chiral Auxiliaries: A chiral auxiliary can be attached to the piperazine scaffold to direct a subsequent stereoselective transformation. For instance, diastereoselective alkylation of a chiral piperazin-2-one (B30754) can introduce a substituent with high stereocontrol. clockss.orgresearchgate.net
Catalytic Asymmetric Synthesis: This is a highly efficient approach that uses a chiral catalyst to generate an enantiomerically enriched product. Methods include:
Asymmetric Hydrogenation: Chiral metal complexes (e.g., based on Iridium or Palladium) can catalyze the asymmetric hydrogenation of pyrazine (B50134) precursors to yield chiral piperazines. dicp.ac.cn
Asymmetric Alkylation: Palladium-catalyzed asymmetric decarboxylative allylic alkylation of piperazin-2-ones has been shown to produce highly enantioenriched tertiary piperazin-2-ones, which can be reduced to chiral piperazines. nih.govcaltech.edu
Asymmetric Lithiation: The use of s-BuLi with a chiral ligand like (-)-sparteine (B7772259) can achieve asymmetric lithiation of an N-Boc protected piperazine, followed by trapping with an electrophile to create a chiral center on the piperazine ring. nih.gov
Diversification and Functionalization Strategies of this compound
The this compound molecule possesses two key sites for further chemical modification: the primary amino group at N1 and the C-H bonds on the piperazine and cycloheptyl rings.
The primary amino group is a versatile handle for a wide range of chemical transformations. It can readily undergo:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Alkylation/Arylation: The amino group can be further alkylated or arylated to form secondary or tertiary amines.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates yields corresponding ureas and thioureas.
Reductive Amination: The primary amine can react with aldehydes or ketones to form Schiff bases, which can be reduced to furnish more complex secondary or tertiary amines. nih.gov
The derivatization of the terminal carboxyl groups on peptides with piperazine-based reagents is a known strategy to enhance signal intensity in mass spectrometry, highlighting the utility of the piperazine core in bioanalytical applications. researchgate.net Similarly, the primary amine of the title compound allows for its conjugation to other molecules.
Direct functionalization of the C-H bonds of the piperazine ring is more challenging but has seen recent advances through photoredox catalysis, which can enable site-selective C-H alkylation. nih.gov This allows for the introduction of substituents at the carbon atoms of the piperazine core, opening up new avenues for creating structural diversity. nih.gov
An in-depth analysis of the synthetic pathways and chemical reactivity of this compound reveals a versatile scaffold amenable to a wide array of chemical modifications. This article explores advanced synthetic methodologies, focusing on the functionalization of its distinct structural components and the adoption of sustainable chemical practices.
Preclinical Mechanistic and Biological Interaction Studies of 4 Cycloheptylpiperazin 1 Amine
In Vitro Target Identification and Binding Characterization
Ligand Binding Assays with Recombinant Receptors, Enzymes, and Transporters
No data available.
Determination of Binding Affinities (e.g., Ki, Kd) and Selectivity Profiles
No data available.
Mechanistic Elucidation of Ligand-Target Recognition and Interaction Modes
No data available.
Allosteric Modulation and Orthosteric Site Binding Analysis
No data available.
Cellular-Based Functional Assay Systems for Molecular Pathway Interrogation
Enzyme Activity Modulation in Cell-Free and Cell-Based Systems
No data available.
Receptor Activation or Inhibition Profiling in Reporter Gene Assays
No studies utilizing reporter gene assays to profile the activity of 4-Cycloheptylpiperazin-1-amine against a panel of receptors have been identified. Such assays are crucial for determining the agonistic or antagonistic properties of a compound at specific molecular targets.
Cell-Based Transporter Function Modulation
There is no available data on the modulatory effects of this compound on the function of cellular transporters. These studies are important for understanding a compound's potential to interfere with the uptake or efflux of endogenous substances or other xenobiotics.
Intracellular Signaling Pathway Analysis (e.g., Western Blotting, ELISA, High-Content Screening)
Investigations into the impact of this compound on intracellular signaling pathways have not been reported. Techniques such as Western Blotting, ELISA, or High-Content Screening would be necessary to elucidate any such effects.
Modulation of Specific Cellular Processes (e.g., mRNA splicing, cell proliferation in vitro)
The influence of this compound on specific cellular functions like mRNA splicing or its anti-proliferative or pro-proliferative effects in vitro remains uncharacterized in the scientific literature.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations
Due to the lack of biological activity data for this compound and its close analogs, no SAR or SPR studies have been found.
Elucidation of Pharmacophore Features Essential for Biological Activity
Without a defined biological activity, the key chemical features (pharmacophore) of this compound responsible for such activity cannot be determined.
Effects of Substituent Variations on Binding Affinity and Functional Potency
Systematic studies on how modifications to the cycloheptyl or other parts of the this compound structure affect its binding to biological targets and its functional potency have not been published.
Computational and Theoretical Chemistry Applications for 4 Cycloheptylpiperazin 1 Amine
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-Cycloheptylpiperazin-1-amine, molecular docking can elucidate its potential binding modes within the active site of a biological target, such as an enzyme or receptor.
Prediction of Binding Poses and Interaction Hotspots
Through molecular docking simulations, the most likely binding poses of this compound within a protein's active site can be predicted. These simulations calculate the binding affinity, often expressed as a docking score, for various conformations. For instance, in studies of other piperazine (B1678402) derivatives, docking has been instrumental in identifying key interactions. For example, docking studies on 1,8-naphthalimide-piperazine-aminobenzothiazole derivatives revealed their mode of intercalation with DNA. Similarly, computational docking of certain phenylpiperazine derivatives has shown interactions with key residues in the active site of cyclooxygenase-2 (COX-2).
For this compound, such studies would likely reveal hydrogen bonding opportunities involving the amine and piperazine nitrogens, as well as hydrophobic interactions from the cycloheptyl group. Identifying these "interaction hotspots" is crucial for understanding the molecular basis of the compound's activity and for guiding further structural modifications to enhance potency and selectivity. The table below illustrates a hypothetical summary of predicted interactions for this compound with a generic protein kinase active site, based on common interactions seen with similar fragments.
| Interaction Type | Potential Interacting Residue (Example) | Contributing Moiety of this compound |
| Hydrogen Bond (Donor) | Glutamic Acid | Primary Amine (-NH2) |
| Hydrogen Bond (Acceptor) | Asparagine | Piperazine Nitrogen |
| Hydrophobic Interaction | Leucine, Valine, Isoleucine | Cycloheptyl Ring |
| Van der Waals Forces | Phenylalanine, Tryptophan | Entire Ligand |
Virtual Screening of Chemical Libraries Containing Piperazine Scaffolds
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Given the prevalence of the piperazine scaffold in medicinally active compounds, large chemical libraries often contain numerous piperazine derivatives. Virtual screening campaigns can be employed to filter these libraries against a specific biological target, prioritizing compounds with favorable predicted binding energies and interaction profiles.
A typical virtual screening workflow involving a piperazine-containing library would involve:
Preparation of the Target Receptor: Obtaining or modeling the 3D structure of the protein of interest.
Library Preparation: Generating 3D conformers for each molecule in the chemical library.
Docking Simulation: Docking each library compound into the active site of the receptor.
Scoring and Ranking: Ranking the compounds based on their docking scores and visual inspection of the binding poses.
This approach allows for the rapid and cost-effective identification of promising hit compounds containing the piperazine motif for further experimental validation.
Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models used in the chemical and biological sciences and engineering.
Development of Predictive Models for Biological Activity and Preclinical Properties
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogues of this compound, a QSAR model could be developed to predict their potency against a particular target. This involves calculating a set of molecular descriptors for each compound, which are numerical representations of their structural and physicochemical properties.
| Descriptor Class | Example Descriptors | Relevance to Biological Activity |
| 2D Descriptors | Molecular Weight, LogP, Number of Hydrogen Bond Donors/Acceptors | Absorption, Distribution, Metabolism, and Excretion (ADME) properties |
| 3D Descriptors | Molecular Surface Area, Molecular Volume, Shape Indices | Ligand-receptor complementarity and binding affinity |
| Electronic Descriptors | Dipole Moment, Partial Charges | Electrostatic interactions with the target protein |
By correlating these descriptors with experimentally determined biological activity (e.g., IC50 values), a predictive model can be built. Such models are valuable for prioritizing the synthesis of new analogues.
Design of Novel Analogues with Optimized Profiles
Once a statistically robust QSAR model is established, it can be used to design novel analogues of this compound with potentially improved activity and properties. For example, the model might predict that increasing the lipophilicity of the cycloalkyl group could enhance cell permeability and potency. Conversely, it might indicate that adding a polar functional group at a specific position could improve selectivity. This in silico design process allows for a more rational and efficient approach to lead optimization, reducing the number of compounds that need to be synthesized and tested.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and the stability of interactions.
For the this compound-protein complex predicted by docking, an MD simulation can provide valuable insights into:
Binding Stability: Assessing whether the predicted binding pose is stable over time or if the ligand dissociates from the active site.
Conformational Flexibility: Observing the flexibility of the cycloheptyl group and the piperazine ring within the binding pocket and how the protein structure adapts to the ligand.
Water-Mediated Interactions: Identifying the role of water molecules in mediating interactions between the ligand and the protein.
Free Energy Calculations: More rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.
These simulations provide a more realistic representation of the biological system and can help to refine the understanding of the ligand-protein interactions that govern the activity of this compound.
Characterization of Ligand-Target Complex Stability and Flexibility
Molecular dynamics (MD) simulations are a cornerstone for understanding the dynamic nature of a ligand-target complex. In the case of this compound, MD simulations can be employed to model its interaction with a putative biological target, providing atomic-level detail over time. These simulations can reveal the stability of the binding pose, the flexibility of both the ligand and the protein's binding pocket, and the key intermolecular interactions that contribute to binding affinity.
A typical MD simulation study would involve embedding the docked ligand-protein complex in a solvent environment and simulating its motion over tens to hundreds of nanoseconds. Analysis of the simulation trajectory can provide critical data, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions.
Hypothetical Research Findings:
A hypothetical 100-nanosecond MD simulation of this compound bound to a hypothetical kinase target could reveal that the cycloheptyl group explores multiple conformations within a hydrophobic pocket, while the piperazine core forms stable hydrogen bonds with the hinge region of the kinase. The terminal amine might show significant flexibility, suggesting it could be a site for further chemical modification to enhance binding.
| Simulation Metric | Result | Interpretation |
| Ligand RMSD | 1.5 Å | Stable binding pose |
| Protein Backbone RMSD | 2.0 Å | No major conformational changes in the protein |
| Key Hydrogen Bonds | Maintained >90% of simulation time | Crucial for anchoring the ligand |
Exploration of Solvent Effects and Entropic Contributions to Binding
The binding of a ligand to its target is not solely governed by direct interactions but is also significantly influenced by the surrounding solvent, typically water. Computational methods such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) can be used to estimate the free energy of binding from MD simulation snapshots. These methods dissect the binding energy into various components, including van der Waals, electrostatic, polar solvation, and non-polar solvation energies.
Hypothetical Research Findings:
For this compound, MM/GBSA calculations might indicate that while electrostatic interactions are important, the desolvation of the hydrophobic cycloheptyl group upon entering the binding pocket provides a significant favorable contribution to the binding free energy. Entropic calculations could show a considerable penalty due to the restriction of the flexible cycloheptyl ring in the bound state.
| Energy Component | Contribution (kcal/mol) | Significance |
| van der Waals | -45.5 | Favorable shape complementarity |
| Electrostatic | -20.1 | Key polar interactions |
| Polar Solvation | +30.8 | Unfavorable desolvation of polar groups |
| Non-polar Solvation | -8.2 | Favorable hydrophobic effect |
| Total Binding Energy | -43.0 | Strong predicted binding |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule. These methods are invaluable for understanding the intrinsic properties and reactivity of this compound.
Prediction of pKa Values and Ionization States
The ionization state of a molecule at physiological pH is a critical determinant of its solubility, permeability, and target interactions. QC methods, often in combination with continuum solvation models, can accurately predict the pKa values of ionizable groups. For this compound, the two nitrogen atoms of the piperazine ring and the terminal primary amine are the primary sites of protonation.
Hypothetical Research Findings:
Quantum chemical calculations could predict the pKa values for the different nitrogen atoms in this compound. The results would indicate the likely protonation state at physiological pH (around 7.4), which is crucial for understanding its interactions with biological targets that often involve charged residues.
| Ionizable Group | Predicted pKa | Predominant state at pH 7.4 |
| Piperazine N1 | 8.5 | Protonated |
| Piperazine N4 | 3.2 | Neutral |
| Terminal Amine | 9.8 | Protonated |
Analysis of Electrostatic Potentials and Frontier Molecular Orbitals
The molecular electrostatic potential (MEP) map illustrates the charge distribution around a molecule and is a powerful tool for predicting non-covalent interactions. For this compound, the MEP would likely show negative potential (electron-rich regions) around the nitrogen atoms, indicating their role as hydrogen bond acceptors, and positive potential (electron-poor regions) around the amine hydrogens, making them hydrogen bond donors.
Frontier molecular orbital (FMO) theory provides insights into chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller energy gap suggests higher reactivity.
Hypothetical Research Findings:
| Orbital | Energy (eV) | Localization |
| HOMO | -6.2 | Terminal and piperazine nitrogens |
| LUMO | 1.5 | Delocalized over the cycloheptyl and piperazine rings |
| Energy Gap | 7.7 | Indicates high kinetic stability |
Cheminformatics and Data Mining for Structure-Activity Landscape Analysis
Cheminformatics and data mining techniques are essential for placing a single compound within the context of a larger chemical space and for understanding structure-activity relationships (SAR). By analyzing databases of known compounds and their biological activities, it is possible to identify key structural motifs and properties that are associated with a desired biological effect.
For this compound, a similarity search in chemical databases could identify structurally related compounds with known biological activities, providing clues to its potential targets. Furthermore, by synthesizing and testing a library of analogs with variations in the cycloalkyl group, the substitution on the piperazine ring, and the nature of the amine, a quantitative structure-activity relationship (QSAR) model could be developed. Such a model would mathematically relate the chemical structure to the biological activity, enabling the rational design of more potent compounds.
Hypothetical Research Findings:
A cheminformatics analysis might reveal that the cycloheptylpiperazine moiety is present in a number of compounds with activity against a particular family of G-protein coupled receptors (GPCRs). A subsequent QSAR study on a series of analogs could lead to a predictive model, as summarized in the table below.
| Descriptor | Coefficient | Interpretation |
| Cycloalkyl Ring Size | +0.5 | Larger rings (up to cyclooctyl) increase activity |
| Amine Chain Length | -0.8 | Longer chains decrease activity |
| Aromatic Substitution | +1.2 | Addition of a phenyl group on the amine increases activity |
Role of 4 Cycloheptylpiperazin 1 Amine in Chemical Library Design and Fragment Based Approaches
Design and Synthesis of Diverse Chemical Libraries Incorporating the 4-Cycloheptylpiperazin-1-amine Scaffold
The design and synthesis of chemical libraries are fundamental to identifying novel bioactive compounds. The this compound scaffold is a valuable building block for creating diverse libraries due to the inherent properties of the piperazine (B1678402) core. Piperazine derivatives are widely used in constructing libraries for various therapeutic targets.
The synthesis of libraries incorporating scaffolds like this compound typically involves versatile and robust chemical reactions. The presence of two nitrogen atoms in the piperazine ring, one of which is a secondary amine in the core structure and the other a primary amine in the 1-amino substituent, allows for a wide range of chemical modifications. This dual reactivity enables the introduction of a variety of substituents, leading to a diverse set of molecules with different physicochemical properties.
Key Synthetic Strategies for Piperazine-Based Libraries:
N-Alkylation and N-Arylation: The secondary amine of the piperazine ring can be readily functionalized through reactions with a wide array of alkyl and aryl halides.
Amide Bond Formation: The primary and secondary amines can react with carboxylic acids and their derivatives to form amides, introducing another level of diversity.
Reductive Amination: The amino group can be used in reductive amination reactions with various aldehydes and ketones to introduce a wide range of substituents.
Ugi and other Multi-Component Reactions (MCRs): These reactions allow for the rapid assembly of complex molecules from simple starting materials, significantly increasing the diversity and complexity of the resulting chemical library.
The cycloheptyl group in this compound provides a bulky, lipophilic moiety that can explore larger hydrophobic pockets in target proteins. By systematically varying the substituents at the other nitrogen atom, a chemical library can be generated to probe a wide range of biological targets.
Table 1: Illustrative Example of a Chemical Library Design Based on a Piperazine Scaffold
| Scaffold | R1 Group | R2 Group | Resulting Compound Class | Potential Therapeutic Area |
| Piperazine | Cycloheptyl | Benzyl | N-Substituted Piperazines | CNS Disorders |
| Piperazine | Cycloheptyl | 4-Fluorobenzoyl | N-Acylpiperazines | Oncology |
| Piperazine | Cycloheptyl | Pyridin-2-yl | N-Arylpiperazines | Antiviral |
| Piperazine | Cycloheptyl | (CH2)2OH | N-Alkylpiperazines | Cardiovascular |
This table is illustrative and demonstrates the general principles of chemical library design using a piperazine core. Specific activities would need to be determined through screening.
Application in Fragment-Based Drug Discovery (FBDD) as a Core Fragment
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a binding fragment is identified, it is then optimized and grown into a more potent lead molecule.
The this compound scaffold, or more commonly, simpler piperazine-containing fragments, are well-suited for FBDD for several reasons:
Low Molecular Weight: The core piperazine ring is a small, versatile fragment that adheres to the "Rule of Three" often used for selecting fragments.
High Ligand Efficiency: Piperazine derivatives often exhibit high ligand efficiency, meaning they form favorable interactions with the target protein relative to their small size.
Tractable Chemistry: As discussed, the piperazine scaffold is synthetically tractable, allowing for the straightforward elaboration of fragment hits into more potent compounds.
In a typical FBDD campaign, a library of fragments containing the piperazine motif would be screened against a target protein using biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR). Once a piperazine-containing fragment is identified as a "hit," its binding mode is characterized. This structural information then guides the synthetic chemistry efforts to "grow" the fragment by adding functional groups that can form additional interactions with the target, thereby increasing its potency.
Table 2: Properties of an Idealized Piperazine-Based Fragment for FBDD
| Property | Value | Rationale |
| Molecular Weight | < 300 Da | Adherence to fragment-based screening principles. |
| cLogP | 1-3 | Ensures adequate solubility for screening and potential for optimization. |
| Number of H-bond Donors | 1-3 | Provides key interaction points with the target protein. |
| Number of H-bond Acceptors | 1-3 | Offers additional opportunities for hydrogen bonding. |
| Ligand Efficiency | > 0.3 | Indicates a high-quality interaction for the size of the molecule. |
This table represents idealized properties for fragments used in FBDD and is not specific to this compound.
Scaffold Hopping and Bioisosteric Replacement Strategies Utilizing Piperazine Derivatives
Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering novel molecular scaffolds that can mimic the biological activity of a known active compound. This is often done to improve properties such as potency, selectivity, or pharmacokinetic profiles, or to circumvent existing patents. Bioisosteric replacement is a related concept where one functional group is replaced by another with similar steric and electronic properties to achieve a similar biological response.
The piperazine ring is frequently involved in scaffold hopping and bioisosteric replacement strategies. Its conformational flexibility and ability to present substituents in specific spatial orientations make it a valuable motif to explore. For instance, a known inhibitor containing a different heterocyclic core might be "hopped" to a piperazine-based scaffold to explore new chemical space.
Conversely, the piperazine ring itself can be replaced by other cyclic diamines or related structures in a bioisosteric replacement strategy. nih.gov This can be done to fine-tune the basicity (pKa) of the nitrogen atoms, alter the conformational properties of the molecule, or introduce new interaction points. nih.gov
Table 3: Examples of Bioisosteric Replacements for the Piperazine Ring
| Original Scaffold | Bioisosteric Replacement | Rationale for Replacement |
| Piperazine | Homopiperazine | Alter ring conformation and distance between nitrogen atoms. |
| Piperazine | Diazabicycloalkane | Introduce rigidity and a defined three-dimensional structure. nih.gov |
| Piperazine | Aminopiperidine | Modulate basicity and hydrogen bonding potential. |
This table provides general examples of bioisosteric replacements for the piperazine scaffold and is not based on specific studies of this compound.
Contribution to Privileged Structure Concepts in Chemical Biology
A "privileged structure" is a molecular framework that is capable of binding to multiple biological targets with high affinity. cambridgemedchemconsulting.comenamine.net The piperazine scaffold is a classic example of a privileged structure, as it is a component of numerous drugs targeting a wide range of receptors and enzymes. cambridgemedchemconsulting.comenamine.net
The utility of the piperazine ring as a privileged structure stems from several factors:
Synthetic Accessibility: The ease of synthesis and derivatization of the piperazine core allows for its incorporation into a wide variety of molecular architectures. enamine.net
Conformational Flexibility: The piperazine ring typically exists in a chair conformation, which can place substituents in well-defined axial and equatorial positions, allowing for precise three-dimensional interactions with a target.
Basicity: The nitrogen atoms of the piperazine ring are basic and are often protonated at physiological pH. This positive charge can be crucial for forming ionic interactions with acidic residues in a protein's active site.
The this compound molecule embodies these principles. The piperazine core provides the privileged scaffold, while the cycloheptyl and amino groups offer points for diversification to target a multitude of biological systems. The incorporation of such privileged structures into chemical libraries increases the probability of identifying high-quality hit compounds.
Future Directions and Emerging Research Avenues for 4 Cycloheptylpiperazin 1 Amine
Development of Novel and Efficient Synthetic Transformations
The advancement of research into 4-Cycloheptylpiperazin-1-amine and its derivatives is contingent on the development of innovative and efficient synthetic methodologies. Current strategies for creating substituted piperazines often involve multi-step processes that can be time-consuming and limited in yield. nih.gov Future efforts will likely focus on creating more direct and versatile synthetic routes.
Promising approaches include the adaptation of multi-component reactions, such as the Ugi three-component coupling, which can rapidly generate diverse molecular scaffolds from simple starting materials. nih.gov Another area of exploration is the use of novel catalytic systems to streamline the synthesis. For instance, advancements in reductive amination techniques could provide a more direct pathway for introducing the cycloheptyl group onto the piperazine (B1678402) core. nih.gov Furthermore, methods like the ring-opening of aziridines present an alternative and versatile strategy for constructing the piperazine ring system. researchgate.net The development of regiodivergent synthetic conditions, which allow for the selective synthesis of different isomers from the same starting materials, could also be instrumental in building libraries of related compounds for screening. chim.it
| Synthetic Strategy | Description | Potential Advantage for this compound Analogs |
| Ugi Three-Component Coupling | A one-pot reaction involving a ketone/aldehyde, an amine, an isocyanide, and a carboxylic acid. | Rapid generation of a diverse library of complex piperazine amides. nih.gov |
| Reductive Amination | A method to form amines from a carbonyl group and ammonia, a primary, or a secondary amine. | Efficient and direct introduction of various substituents onto the piperazine nitrogen. nih.gov |
| Suzuki–Miyaura Cross-Coupling | A palladium-catalyzed cross-coupling reaction used to create carbon-carbon bonds. | Synthesis of biphenylpiperazine derivatives and other complex analogs. mdpi.com |
| Ring Opening of Aziridines | The use of nucleophiles to open the three-membered aziridine ring to form larger heterocyclic structures. | A versatile method for constructing the core piperazine scaffold. researchgate.net |
Integration with Advanced High-Throughput Screening Technologies
To efficiently explore the biological potential of this compound, its integration with advanced high-throughput screening (HTS) technologies is essential. HTS allows for the rapid testing of thousands of compounds against specific biological targets. For piperazine derivatives, this has been successfully applied to identify inhibitors for targets like the SARS-CoV-2 main protease (Mpro) using cellular gain-of-signal assays. acs.org
Future research will increasingly rely on a combination of experimental HTS and in silico or virtual screening. researchgate.net Virtual screening utilizes computational models to predict the binding affinity of a compound to a protein target, thereby prioritizing which derivatives of this compound should be synthesized and tested. researchgate.net This approach has been effectively used to identify piperazine derivatives as potential inhibitors of human acetylcholinesterase. researchgate.net Furthermore, developing computational frameworks, such as those based on density functional theory (DFT), can help screen for specific physicochemical properties, enabling the tailored design of compounds for particular applications. nih.gov
Exploration of New Biological Targets and Novel Mechanisms of Action
The piperazine heterocycle is a versatile scaffold found in drugs targeting a wide array of biological systems. researchgate.net While the specific activities of this compound are not yet fully elucidated, the broader class of piperazine derivatives has shown efficacy in numerous therapeutic areas, suggesting a rich field for future investigation.
Emerging research has identified novel piperazine-based compounds that target key proteins in neurodegenerative diseases, such as Amyloid β42 and Tau-derived peptides implicated in Alzheimer's disease. nih.gov Other studies have demonstrated the potential of piperazine derivatives as anti-inflammatory, antihistamine, and anticancer agents. nih.gov The psychostimulating effects of some piperazines, which modulate neurotransmitter levels like dopamine and serotonin, point towards applications in neurology and psychiatry. mdpi.com The discovery of piperazine derivatives as potent, non-covalent inhibitors of viral proteases, such as the SARS-CoV-2 Mpro, opens another significant avenue for antiviral drug development. acs.org The exploration of this compound and its analogs against these and other novel targets, such as those involved in metabolic disorders or rare diseases, could lead to first-in-class therapeutics.
| Therapeutic Area | Potential Biological Target(s) | Example from Piperazine Derivatives |
| Neurodegenerative Disease | Amyloid β and Tau peptides | Inhibition of peptide aggregation. nih.gov |
| Inflammation & Immunology | Histamine receptors, TNF-α production | Reduction in histamine levels and inhibition of nitrite (B80452) production. nih.gov |
| Oncology | Various cancer-specific proteins | Inhibition of HepG2 cell growth. nih.gov |
| Infectious Disease | Viral proteases (e.g., SARS-CoV-2 Mpro) | High-potency enzymatic inhibition. acs.org |
| Psychiatry | Serotonin (5-HT) and Dopamine (DA) receptors | Modulation of neurotransmitter reuptake and release. mdpi.com |
Design of Advanced Chemical Probes for In Vivo Research (excluding clinical)
To better understand the mechanism of action and target engagement of this compound in vivo, the development of advanced chemical probes is a critical next step. Chemical probes are molecules derived from a lead compound that are modified to include a reporter tag (like a fluorescent dye) or a reactive group for target identification, without significantly altering the compound's biological activity.
Future work in this area would involve synthesizing analogs of this compound that can be used to visualize the compound's distribution in cells and tissues, or to covalently label its protein targets for subsequent identification by mass spectrometry. Another sophisticated approach is the conjugation of piperazine-based compounds to delivery systems, such as engineered ferritin nanoparticles, to create targeted agents for specific cell types or for the delivery of therapeutic cargo like siRNA. nih.gov These tools are invaluable for preclinical studies to validate biological targets and elucidate the pharmacological effects of the compound in a living system.
Synergistic Application of Computational and Experimental Methodologies for Compound Design
The future of drug design for compounds like this compound will heavily rely on the synergy between computational and experimental methods. This integrated approach creates a powerful feedback loop where computational predictions guide experimental work, and the results from experiments are used to refine the computational models.
Structure-based rational design, which uses the three-dimensional structure of a target protein to design potent inhibitors, is a key strategy. acs.org Molecular docking and molecular dynamics (MD) simulations can predict how analogs of this compound will bind to a target and can help explain the structure-activity relationships observed in experimental assays. nih.gov This computational insight allows for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. This synergistic approach has already proven successful in optimizing piperazine derivatives for various applications, from CO2 capture to the development of antitubercular agents. nih.govnih.gov
Q & A
What are the key synthetic routes for 4-Cycloheptylpiperazin-1-amine, and how can reaction conditions be optimized for higher yield?
Answer:
The synthesis of this compound derivatives typically involves multi-step protocols, including nucleophilic substitution, hydrogenation, and deprotection. For example, cyclohexylamine precursors are reacted with piperazine derivatives under reflux conditions in ethanol (95% EtOH) with triethylamine (TEA) as a base, followed by purification via preparative thin-layer chromatography (prep TLC) . Optimization strategies include:
- Temperature control : Sealed-tube reactions at 140°C improve reaction rates for cyclization steps .
- Catalyst selection : Use of Pd/C or other hydrogenation catalysts for debenzylation steps, monitored by mass spectrometry (MS) for intermediate verification .
- Solvent systems : Ethanol-water mixtures enhance solubility of intermediates, reducing side-product formation .
How do researchers confirm the structural integrity of this compound post-synthesis?
Answer:
Structural validation employs a combination of analytical techniques:
- Mass spectrometry (MS) : Electrospray ionization (ESI+) confirms molecular ion peaks (e.g., m/z 238 [M + H]+ for intermediates) .
- Nuclear magnetic resonance (NMR) : ¹H NMR (300 MHz, MeOD) identifies regiochemistry and stereochemistry. For instance, splitting patterns (e.g., td, J = 13.5 Hz) distinguish axial/equatorial proton environments in cyclohexyl rings .
- Chiral chromatography : High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomers, critical for biological activity studies .
What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Safety measures include:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use of fume hoods during reactions involving volatile solvents (e.g., EtOH) or gaseous byproducts .
- Emergency procedures : Immediate washing with soap/water for skin exposure and medical consultation for inhalation incidents .
How can conflicting NMR spectral data be resolved when characterizing this compound derivatives?
Answer:
Discrepancies in NMR data (e.g., unexpected splitting or integration ratios) require:
- Comparative analysis : Cross-referencing with synthesized enantiomers (e.g., (1R,4R) vs. (1S,4S) isomers) to identify stereochemical mismatches .
- Isotopic labeling : Deuterated solvents (e.g., D₂O) clarify exchangeable proton signals .
- Computational validation : Density functional theory (DFT) simulations predict chemical shifts, aiding assignment of complex splitting patterns .
What methodological approaches are recommended for analyzing the stereochemical outcomes in this compound synthesis?
Answer:
Stereochemical analysis involves:
- X-ray crystallography : Definitive determination of absolute configuration for crystalline intermediates .
- Circular dichroism (CD) : Detects optical activity in chiral centers, correlating with biological receptor interactions .
- Dynamic NMR (DNMR) : Observes hindered rotation in piperazine rings at variable temperatures to confirm conformational stability .
How should researchers design experiments to assess the biological activity of this compound derivatives while controlling for stereochemical variables?
Answer:
Experimental design considerations include:
- Enantiomer isolation : Use chiral stationary phases (CSPs) in HPLC to separate (R,R) and (S,S) isomers before bioassays .
- Dose-response studies : Test isomers at multiple concentrations (e.g., 0.1–100 µM) to evaluate stereospecific EC₅₀ values .
- Receptor binding assays : Radioligand displacement (e.g., ³H-labeled antagonists) quantifies affinity differences between enantiomers .
What statistical methods are appropriate for validating reaction yields or purity in multi-step syntheses?
Answer:
- ANOVA : Compares yields across reaction conditions (e.g., temperature, catalyst load) to identify significant variables .
- Principal component analysis (PCA) : Reduces dimensionality in spectral datasets (e.g., NMR, MS) to detect outliers or contamination .
- Limit tests : Chromatographic purity thresholds (e.g., ≥95% by HPLC) ensure batch consistency .
How can researchers troubleshoot low yields in the coupling of cycloheptylpiperazine intermediates with heterocyclic cores?
Answer:
- Solvent optimization : Replace EtOH with DMF or DMSO to enhance nucleophilicity in SNAr reactions .
- Catalyst screening : Test Pd(OAc)₂/Xantphos systems for Buchwald-Hartwig couplings, monitored by LC-MS .
- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes vs. overnight) for thermally demanding steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
